REACTION_CXSMILES
|
[N+](=[CH2:3])=[N-].[CH3:4][C:5]1[N:9]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[O:7][N:6]=1>C(OCC)C.O>[CH3:4][C:5]1[N:9]=[C:8]([CH2:10][C:11]([O:13][CH3:3])=[O:12])[O:7][N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=N1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated on the steam bath to about 250 ml
|
Type
|
WASH
|
Details
|
The solution was washed three times with 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
were extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain the part of the product which
|
Type
|
FILTRATION
|
Details
|
The combined ethereal extracts were filtered through a water repelling paper
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The yellow oil was distilled at 0.4-0.5 mm
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=N1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |